molecular formula C23H24N4O3S B2883595 2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine CAS No. 1112436-03-9

2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine

Cat. No. B2883595
M. Wt: 436.53
InChI Key: SPVHTTYQANJYQG-UHFFFAOYSA-N
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Description

The compound “2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine” is a chemical compound that has been studied for its potential applications . It is available for purchase from certain chemical suppliers.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved the reductive amination of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .

Future Directions

The future directions for research on this compound could include further evaluation of its potential applications, such as its anti-tubercular activity. Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-13-6-8-17(14(2)10-13)24-19(28)12-31-23-25-20-16-11-15(30-5)7-9-18(16)26(3)21(20)22(29)27(23)4/h6-11H,12H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVHTTYQANJYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

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